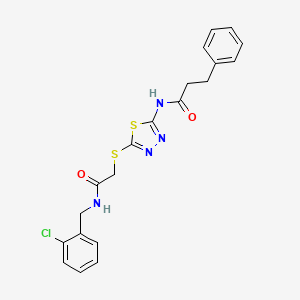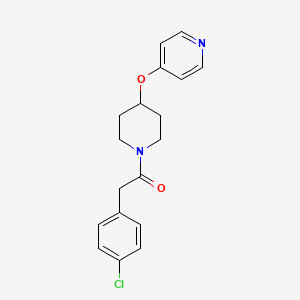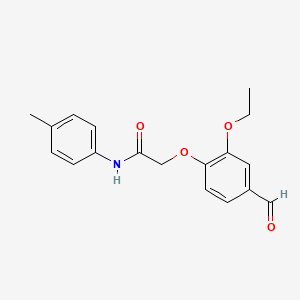
N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an amide, a thiadiazole ring, and a phenyl group. These functional groups suggest that the compound could have a variety of chemical properties and potential applications, particularly in the field of medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of the thiadiazole ring and the phenyl group could potentially confer interesting electronic and steric properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the amide group could influence its solubility in water, while the phenyl group could contribute to its lipophilicity .Scientific Research Applications
Synthesis and Anticancer Activity
A novel series of compounds incorporating the thiadiazole moiety have been synthesized and evaluated for their potential as anticancer agents. These compounds, including derivatives of thiazole and 1,3,4-thiadiazole, have shown promising in vitro anticancer activity against various cancer cell lines, highlighting their potential in cancer treatment research (Gomha et al., 2017).
Structural Investigation and Potential Thyreostatics
Studies on the interaction of thiadiazole derivatives with molecular iodine have provided insights into the structural aspects of these compounds. The ability to form complexes suggests potential applications in designing novel antithyroid drugs, a critical area in addressing thyroid-related disorders (Ivolgina & Chernov'yants, 2018).
Heterocyclic Synthesis
Research into the synthesis of pyrazole, oxa(thia)diazole, and oxadiazine derivatives utilizing thiadiazole compounds as intermediates opens up possibilities for creating a diverse array of heterocyclic compounds. These findings contribute to the development of novel compounds with potential pharmaceutical applications (Hassan et al., 2005).
Drug Delivery Systems
The incorporation of thiadiazole derivatives into polyamide-montmorillonite nanocomposites for drug delivery systems has been explored. This research provides a foundation for developing new microbicidal polyamides with controlled release properties, which could significantly impact the field of drug delivery and antimicrobial therapy (Salahuddin et al., 2014).
Anticancer and Antitrypanosomal Activity
Further investigations have demonstrated the synthesis of enamine-thiazolidinone derivatives with notable trypanocidal and anticancer activities. These compounds offer a dual-functional approach to addressing parasitic diseases and cancer, indicating a broad spectrum of potential therapeutic applications (Holota et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2S2/c21-16-9-5-4-8-15(16)12-22-18(27)13-28-20-25-24-19(29-20)23-17(26)11-10-14-6-2-1-3-7-14/h1-9H,10-13H2,(H,22,27)(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVQDTPNFVSBCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-piperazino-3(2H)-pyridazinone](/img/structure/B2741153.png)
![2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2741154.png)






![2-[(4-Fluorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone](/img/structure/B2741165.png)




